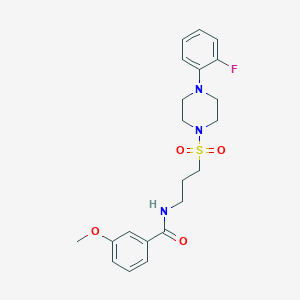

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide

Description

N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, a sulfonamide-linked propyl chain, and a 3-methoxybenzamide moiety. This structure combines pharmacophoric elements common to neuroactive or receptor-targeting molecules, such as the piperazine ring (a known scaffold for modulating serotonin and dopamine receptors) and aromatic substituents that influence lipophilicity and binding affinity . The sulfonamide linker enhances metabolic stability compared to ester or amide-based analogs, while the 3-methoxybenzamide group may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O4S/c1-29-18-7-4-6-17(16-18)21(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-9-3-2-8-19(20)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNOUKUNBJVVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the sulfonyl and methoxybenzamide groups. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient and cost-effective synthesis of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C22H25N3O4S

- Molecular Weight : 427.5 g/mol

- IUPAC Name : N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells and have implications in cancer therapy and other diseases.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Research indicates that compounds similar to this compound can selectively inhibit ENT1 and ENT2. For instance, a study demonstrated that analogues of this compound showed varying degrees of selectivity towards ENT2 over ENT1, which is significant for developing targeted therapies in oncology .

Anticancer Activity

The compound's ability to inhibit nucleoside transport may contribute to its anticancer properties. By modulating the availability of nucleosides, it can potentially affect cancer cell proliferation and survival. This mechanism is particularly relevant in cancers where nucleoside metabolism is altered .

Case Studies

Several studies have documented the effectiveness of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with piperazine-based derivatives reported in the literature. Key comparisons are outlined below:

Key Observations:

Sulfonamide vs. Carboxamide Linkers : The target compound’s sulfonamide-propyl linker (vs. carboxamide or ether linkages in analogs) likely improves metabolic stability and alters binding kinetics. For example, compounds like 11e and 11g (with amide/ether linkers) show higher polarity (lower LogP) compared to the target compound .

Aromatic Substitution Effects: The 2-fluorophenyl group on the piperazine ring (target) may enhance receptor selectivity over non-fluorinated analogs (e.g., 11g’s 3-hydroxyphenyl group), as fluorine’s electron-withdrawing properties modulate π-π stacking interactions .

Chirality and Stereochemistry : Unlike chiral analogs such as 11g (with (2S)- and (3S)-configurations), the target compound’s stereochemical details are unspecified in the provided evidence, which may impact its pharmacological profile .

For instance, 11g and related analogs exhibit affinity for opioid receptors, whereas trifluoromethyl-substituted derivatives (e.g., ) are explored for anticancer activity .

Biological Activity

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide, a fluorinated piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 372.47 g/mol

The presence of a fluorine atom and a sulfonyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cell signaling. The fluorine atoms are known to enhance binding affinity, which can lead to potent biological effects. Specifically, the compound may act as an antagonist or modulator at certain receptors, influencing pathways related to mood regulation and anxiety .

Antidepressant and Anxiolytic Effects

Research on related piperazine derivatives has demonstrated their efficacy in modulating serotonin receptors, which play a crucial role in mood regulation. The compound's ability to interact with these receptors may position it as a candidate for treating depression and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Fluorine | Increases metabolic stability | Enhances binding affinity |

| Sulfonyl group | Improves solubility | Contributes to overall bioactivity |

| Methoxy group | Modulates receptor interactions | Affects pharmacokinetics |

Case Studies

-

Antiviral Screening :

A study screened various benzamide derivatives against HBV, revealing that structural modifications could enhance antiviral potency. Although specific data on this compound is not available, the implications of SAR suggest that similar modifications could yield effective antiviral agents . -

Neuropharmacological Studies :

Research has shown that piperazine derivatives can exhibit significant interactions with dopamine receptors. For example, compounds structurally similar to this compound have been studied for their potential in treating neuropsychiatric disorders through selective receptor modulation .

Q & A

Q. What are the standard synthetic routes for N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide?

The compound is typically synthesized via a multi-step procedure involving:

- Coupling reactions : Use of HBTU (benzotriazole-based coupling reagent) and Et3N in THF to facilitate amide bond formation between intermediates .

- Purification : Silica gel column chromatography to isolate the free base, followed by conversion to hydrochloride salts for improved stability .

- Structural confirmation : Characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry (MS) to verify molecular integrity .

Q. Which analytical techniques are employed to confirm the structure and purity of this compound?

Key methods include:

- Spectroscopy : NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm functional groups and stereochemistry .

- Mass spectrometry : ESI-MS for molecular weight validation (e.g., m/z 520.6–538.3 for related analogs) .

- Physical properties : Melting point analysis (e.g., 100–160°C for derivatives) and optical rotation ([α]D<sup>25</sup> values) to assess crystallinity and enantiomeric purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing sulfonamide-linked piperazine derivatives?

Methodological considerations include:

- Solvent selection : THF or DMF to enhance solubility of intermediates .

- Stoichiometry : Precise molar ratios of reagents (e.g., HBTU:amine = 1:1) to minimize side products .

- Reaction time : Extended stirring (12–24 hours) for complete conversion, monitored via TLC .

- Workup : Acid-base extraction (e.g., NaHCO3 washes) and recrystallization to improve purity .

Q. What strategies are recommended for resolving contradictory data in receptor binding assays involving fluorophenyl-piperazine derivatives?

Contradictions may arise from:

- Isomerism : Use chiral HPLC or X-ray crystallography to differentiate enantiomers impacting receptor affinity .

- Receptor subtype selectivity : Radiolabeling (e.g., <sup>11</sup>C) and competitive binding assays (e.g., vs. D2/D3 receptors) to clarify selectivity profiles .

- In vivo validation : PET imaging in non-human primates to correlate receptor occupancy with pharmacokinetic data .

Q. How does the introduction of a sulfonyl group affect the compound's pharmacokinetic properties?

The sulfonyl group:

- Enhances stability : Reduces metabolic degradation via cytochrome P450 enzymes, as seen in analogs with prolonged plasma half-lives .

- Modulates lipophilicity : Log P values (e.g., 2.37–2.55 for related compounds) balance blood-brain barrier penetration and solubility .

- Influences salt formation : Hydrochloride salts improve crystallinity and bioavailability, critical for in vivo studies .

Q. What methodological considerations are critical when designing in vivo studies for dopamine receptor-targeting compounds?

Key factors include:

- Radiotracer design : Carbon-11 or fluorine-18 labeling for PET imaging to quantify receptor density and compound distribution .

- Dose optimization : Preclinical testing in rodents to establish safe thresholds (e.g., LD50) and CNS bioavailability .

- Metabolic profiling : LC-MS/MS to identify active metabolites and assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.